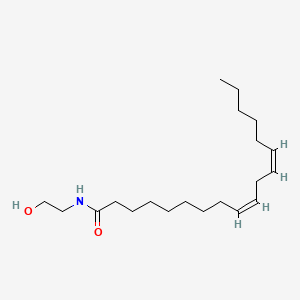

Linoleoyl ethanolamide

Description

Properties

IUPAC Name |

(9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXDGUVSAAQARU-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10887223 | |

| Record name | N-Linoleoylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68171-52-8 | |

| Record name | N-Linoleoylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68171-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Linoleoylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dien-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889DYX0816 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linoleoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Linoleoyl Ethanolamide: A Technical Guide for Researchers

An In-depth Examination of the Endocannabinoid-like Lipid Mediator

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has garnered significant interest within the scientific community for its diverse biological activities. As a prominent member of the expanding class of endocannabinoid-like lipid mediators, LEA plays a crucial role in various physiological processes, including inflammation, metabolism, and satiety. This technical guide provides a comprehensive overview of LEA, detailing its chemical properties, biosynthesis, metabolism, and key signaling pathways, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Linoleoyl ethanolamide is the amide formed from linoleic acid and ethanolamine (B43304). Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide | |

| Molecular Formula | C₂₀H₃₇NO₂ | |

| Molecular Weight | 323.5 g/mol | |

| CAS Number | 68171-52-8 | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 38-40°C | [1] |

| Solubility | Soluble in DMSO and ethanol | [2] |

Biosynthesis and Degradation

The endogenous levels of LEA are tightly regulated by a canonical pathway involving its on-demand biosynthesis from membrane phospholipids (B1166683) and subsequent enzymatic degradation.[3][4]

Biosynthesis

The primary pathway for LEA biosynthesis involves two key enzymatic steps:

-

N-acylation of Phosphatidylethanolamine (B1630911) (PE): The process is initiated by the transfer of a linoleoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the primary amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT) to form N-linoleoyl-phosphatidylethanolamine (NAPE).[5]

-

Hydrolysis of NAPE: NAPE is then hydrolyzed by a specific phospholipase D, known as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), to yield LEA and phosphatidic acid.[4][6]

Degradation

The primary enzyme responsible for the catabolism of LEA is Fatty Acid Amide Hydrolase (FAAH).[7][8] FAAH is a serine hydrolase that catalyzes the hydrolysis of LEA into its constituent molecules: linoleic acid and ethanolamine, thereby terminating its signaling activity.[7][8]

Pharmacology and Signaling Pathways

LEA exerts its biological effects through multiple signaling pathways, often independent of the classical cannabinoid receptors CB1 and CB2, for which it has weak affinity.[2][9]

Interaction with Cannabinoid Receptors and FAAH

LEA exhibits weak binding to the cannabinoid receptors CB1 and CB2. However, it acts as a competitive inhibitor of FAAH, the enzyme that degrades the endocannabinoid anandamide (B1667382) (AEA).[2][9] By inhibiting FAAH, LEA can potentiate the effects of AEA and other NAEs, an effect often referred to as the "entourage effect."[7]

| Target | Ki | Reference |

| CB1 Receptor | 10 µM | [2][9] |

| CB2 Receptor | 25 µM | [2][9] |

| FAAH (human) | 9.0 µM | [2][9] |

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

A significant portion of LEA's metabolic effects are mediated through the activation of PPARα, a nuclear receptor that plays a critical role in lipid metabolism and energy homeostasis.[3][10] The activation of PPARα by LEA in tissues like the liver and small intestine leads to the transcriptional regulation of genes involved in fatty acid oxidation.[3][11]

G Protein-Coupled Receptor 119 (GPR119) Signaling

LEA is an agonist for GPR119, a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[12][13] Activation of GPR119 by LEA leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[14] This pathway contributes to glucose homeostasis and satiety.

Anti-inflammatory Signaling via NF-κB Inhibition

LEA has demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][15] In macrophage cell lines, LEA suppresses the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4) signaling, leading to the inhibition of NF-κB nuclear translocation.[1] This, in turn, reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][15]

Experimental Protocols

This section provides an overview of common experimental methodologies used in the study of Linoleoyl Ethanolamide.

Chemical Synthesis of Linoleoyl Ethanolamide

A scalable and efficient method for the synthesis of LEA involves the amidation of methyl linoleate (B1235992) with ethanolamine using sodium methoxide (B1231860) as a catalyst.[15][16]

-

Reactants: Methyl linoleate, ethanolamine, sodium methoxide in methanol (B129727).

-

Procedure:

-

Combine methyl linoleate (e.g., 0.5 mmol) with an excess of ethanolamine (e.g., 5 mmol).

-

Add a catalytic amount of sodium methoxide in methanol (e.g., 15 µL of a 5.4 M solution).

-

Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, remove the excess ethanolamine under vacuum. The crude product can often be used without further purification, yielding high purity LEA.[15][16]

-

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of LEA to inhibit the enzymatic activity of FAAH.[2][17][18]

-

Materials: Recombinant human FAAH, FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA), LEA, 96-well black microplate, fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of LEA in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the FAAH enzyme to the assay buffer.

-

Add the LEA dilutions or vehicle control to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the AAMCA substrate to all wells.

-

Measure the fluorescence intensity kinetically or at an endpoint (Excitation: ~340-360 nm, Emission: ~450-465 nm).

-

Calculate the percentage of inhibition for each LEA concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[2][17]

-

Cannabinoid Receptor (CB1/CB2) Binding Assay (Radioligand Competition)

This assay determines the affinity of LEA for CB1 and CB2 receptors.[19][20][21]

-

Materials: Cell membranes expressing human CB1 or CB2 receptors, radioligand (e.g., [³H]CP-55,940), LEA, assay buffer, glass fiber filters, scintillation cocktail, liquid scintillation counter.

-

Procedure:

-

Prepare serial dilutions of LEA.

-

In tubes, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of LEA.

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known CB1/CB2 ligand).

-

After incubation to reach equilibrium, terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each LEA concentration and determine the IC₅₀, which can then be converted to the inhibition constant (Ki).[19][20]

-

In Vivo Model of Contact Dermatitis

This model is used to assess the anti-inflammatory effects of topically applied LEA.[1][22]

-

Animals: BALB/c mice.

-

Sensitizing Agent: 2,4-Dinitrofluorobenzene (DNFB).

-

Procedure:

-

Sensitization: Apply a solution of DNFB (e.g., 0.5% in acetone/olive oil) to a shaved area on the abdomen of the mice.

-

Challenge: After a set period (e.g., 5 days), challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to the ear.

-

Treatment: Apply a solution of LEA in a suitable vehicle to the challenged ear at specified time points.

-

Assessment: Measure ear swelling (e.g., using a digital caliper) at various time points after the challenge. Ear tissue can also be collected for histological analysis and measurement of pro-inflammatory cytokine levels (e.g., by ELISA or qPCR).[1][22]

-

Summary of Quantitative Data

| Parameter | Value | Species/System | Reference |

| CB1 Receptor Binding (Ki) | 10 µM | [2][9] | |

| CB2 Receptor Binding (Ki) | 25 µM | [2][9] | |

| FAAH Inhibition (Ki) | 9.0 µM | Human | [2][9] |

| Catalepsy in mice (ED₅₀) | 26.5 mg/kg | Mouse | [2][9] |

| ERK Phosphorylation Increase | ~1.5-fold at 15 µM | In vitro | [2][9] |

| AP-1 Dependent Transcription | ~1.5-fold at 15 µM | In vitro | [2][9] |

Conclusion

Linoleoyl ethanolamide is a multifaceted lipid signaling molecule with significant potential in therapeutic development. Its ability to modulate metabolism through PPARα and GPR119, coupled with its potent anti-inflammatory effects via NF-κB inhibition, makes it a compelling target for research in metabolic disorders, inflammatory conditions, and beyond. This guide provides a foundational resource for scientists to further explore the intricate biology of LEA and its role in health and disease.

References

- 1. Linoleoyl ethanolamide reduces lipopolysaccharide-induced inflammation in macrophages and ameliorates 2,4-dinitrofluorobenzene-induced contact dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Mammalian cells stably overexpressing N-acylphosphatidylethanolamine-hydrolysing phospholipase D exhibit significantly decreased levels of N-acylphosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 7. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of linoleoyl ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Linoleoyl Ethanolamide [jstage.jst.go.jp]

- 17. benchchem.com [benchchem.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. egrove.olemiss.edu [egrove.olemiss.edu]

- 21. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

Linoleoyl Ethanolamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has emerged as a significant signaling lipid with pleiotropic effects on inflammation, energy homeostasis, and cellular signaling. As a member of the NAE family, which includes the well-known endocannabinoid anandamide (B1667382), LEA's biological activities are of considerable interest to the scientific and drug development communities. This technical guide provides an in-depth overview of the discovery, history, and core technical aspects of LEA, including its biochemical properties, signaling pathways, and detailed experimental protocols for its study. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams generated with Graphviz (DOT language).

Discovery and History

The discovery of linoleoyl ethanolamide is intrinsically linked to the broader exploration of N-acylethanolamines (NAEs), a class of lipid amides first identified in the mid-20th century. The seminal research into NAEs began with the characterization of N-acylphosphatidylethanolamine (NAPE), the phospholipid precursor to NAEs.[1][2] While anandamide (N-arachidonoylethanolamine) garnered significant attention in the early 1990s as an endogenous cannabinoid receptor ligand, subsequent research identified a variety of other NAEs in mammalian tissues, including LEA.

LEA was identified as a naturally occurring NAE in various mammalian tissues, including the brain and immune cells.[3] Its presence in foodstuffs such as cereals has also been reported.[4][5] Early studies focused on distinguishing its pharmacological profile from that of anandamide, noting its weak affinity for cannabinoid receptors but significant biological effects, suggesting alternative mechanisms of action. This led to the investigation of its role as an anti-inflammatory agent and a regulator of metabolism, areas where it is now recognized to have considerable potential.

Biochemical and Pharmacological Properties

Linoleoyl ethanolamide is synthesized from the precursor N-linoleoyl-phosphatidylethanolamine (NAPE) and is degraded by fatty acid amide hydrolase (FAAH).[6] Its pharmacological profile is characterized by interactions with multiple cellular targets, which are summarized in the tables below.

Quantitative Data Summary

The following tables provide a structured summary of the key quantitative parameters associated with linoleoyl ethanolamide's interactions with its primary molecular targets.

Table 1: Receptor Binding Affinities and Enzyme Inhibition Constants

| Target | Species | Assay Type | Ligand | Parameter | Value | Reference |

| Cannabinoid Receptor 1 (CB1) | Not Specified | Radioligand Binding | [3H]CP-55,940 | Ki | 10 µM | [7] |

| Cannabinoid Receptor 2 (CB2) | Not Specified | Radioligand Binding | [3H]CP-55,940 | Ki | 25 µM | [7] |

| Fatty Acid Amide Hydrolase (FAAH) | Human | Enzyme Inhibition | Anandamide | Ki | 9.0 µM |

Table 2: G Protein-Coupled Receptor (GPCR) Activation

| Receptor | Cell Line | Assay Type | Parameter | Value | Reference |

| GPR119 | HEK293 | cAMP Accumulation | EC50 | ~5 µM | [8] |

Table 3: In Vivo Efficacy

| Effect | Animal Model | Dosing Regimen | Parameter | Value | Reference |

| Catalepsy | Mice | Not Specified | ED50 | 26.5 mg/kg | |

| Weight Gain Reduction | High-Fat Diet-Induced Obese Rats | 10 mg/kg i.p. daily for 14 days | - | Significant reduction | [5] |

| Reduction in Triglycerides | High-Fat Diet-Induced Obese Rats | 10 mg/kg i.p. daily for 14 days | - | Significant reduction | [5] |

| Reduction in Cholesterol | High-Fat Diet-Induced Obese Rats | 10 mg/kg i.p. daily for 14 days | - | Significant reduction | [5] |

| Reduction in IL-6 | High-Fat Diet-Induced Obese Rats | 10 mg/kg i.p. daily for 14 days | - | Significant reduction | [5] |

| Reduction in TNF-α | High-Fat Diet-Induced Obese Rats | 10 mg/kg i.p. daily for 14 days | - | Significant reduction | [5] |

Signaling Pathways

Linoleoyl ethanolamide exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Biosynthesis and Degradation Pathway of Linoleoyl Ethanolamide

References

- 1. N-Acylethanolamines: formation and molecular composition of a new class of plant lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anandamide and other N-acylethanolamines in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Administration of Linoleoylethanolamide Reduced Weight Gain, Dyslipidemia, and Inflammation Associated with High-Fat-Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intestinal GPR119 activation by microbiota-derived metabolites impacts feeding behavior and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

Endogenous Sources of Linoleoyl Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules involved in diverse physiological processes. While less studied than its counterparts anandamide (B1667382) (AEA) and oleoylethanolamide (OEA), LEA is one of the most abundant NAEs in various tissues and biofluids.[1] This technical guide provides a comprehensive overview of the endogenous sources of LEA, detailing its biosynthetic and degradation pathways, quantitative levels in biological matrices, and key signaling roles. The guide includes detailed experimental protocols for LEA quantification and visual diagrams of relevant biochemical and signaling pathways to support further research and drug development efforts targeting this important lipid mediator.

Introduction

N-acylethanolamines (NAEs) are a family of bioactive lipids derived from the condensation of a fatty acid and ethanolamine.[2] These molecules, including the well-known endocannabinoid anandamide, are synthesized "on-demand" from membrane phospholipid precursors and are involved in the regulation of a wide array of physiological processes such as appetite, inflammation, and pain.[1][3] Linoleoyl ethanolamide (LEA) is a prominent member of this family, derived from the essential omega-6 fatty acid, linoleic acid.[4] Despite its relatively high endogenous abundance, the specific biological functions of LEA are still being elucidated.[4] This guide aims to consolidate the current knowledge on the endogenous sources and signaling mechanisms of LEA to serve as a valuable resource for the scientific community.

Biosynthesis and Degradation of Linoleoyl Ethanolamide

The endogenous levels of LEA are tightly regulated by the coordinated action of biosynthetic and degradative enzymes.

Biosynthesis

The primary pathway for the synthesis of LEA, like other NAEs, involves a two-step enzymatic process originating from membrane phospholipids.[2]

-

Formation of N-linoleoyl-phosphatidylethanolamine (NLPE): The initial step is the transfer of a linoleoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT).

-

Release of Linoleoyl ethanolamide: The resulting N-linoleoyl-phosphatidylethanolamine (NLPE) is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield LEA and phosphatidic acid.

Recent research has also identified alternative, NAPE-PLD-independent pathways for NAE biosynthesis that may also contribute to LEA formation. These multi-step pathways involve enzymes such as α/β-hydrolase domain-containing 4 (ABHD4), glycerophosphodiesterase 1 (GDE1), and phospholipase C.

Degradation

The primary enzyme responsible for the degradation of LEA is the fatty acid amide hydrolase (FAAH). FAAH is a serine hydrolase that catalyzes the hydrolysis of LEA into linoleic acid and ethanolamine, thereby terminating its signaling activity.[1] LEA can competitively inhibit the hydrolysis of anandamide by FAAH.[5]

Quantitative Levels of Linoleoyl Ethanolamide

LEA is present in various mammalian tissues and biofluids, often at concentrations comparable to or exceeding those of other well-characterized NAEs. The following tables summarize reported concentrations of LEA in human and rodent samples.

Table 1: Linoleoyl ethanolamide Levels in Human Tissues and Biofluids

| Biological Matrix | Concentration | Notes | Reference(s) |

| Plasma | 13.7 ± 6.5 µM | Normal, adult | [6] |

| Plasma | Elevated in overweight individuals | Correlated with cholesterol and triglycerides | [7] |

| Colon Tissue | Present | Comparison between ascending and descending colon | [8] |

Table 2: Linoleoyl ethanolamide Levels in Rodent Tissues

| Biological Matrix | Concentration | Species | Reference(s) |

| Brain | Not extensively documented, but present | Mouse, Rat | [9][10] |

| Liver | Present | Rat | [4] |

| Jejunum Mucosa | ~194,080 pmol/g (for 2-Linoleoylglycerol) | Mouse | [9] |

Note: Quantitative data for LEA in specific brain regions is limited. The value for 2-Linoleoylglycerol is provided as a related lipid for context.

Experimental Protocols for LEA Quantification

Accurate quantification of LEA from complex biological matrices is crucial for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed for this purpose.

Sample Preparation

This protocol is a widely used method for extracting lipids from plasma.

Materials:

-

Plasma sample

-

Internal standard (e.g., d4-linoleoyl ethanolamide)

-

Chloroform

-

0.9% NaCl solution

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 100 µL of plasma in a glass tube, add an appropriate amount of the internal standard.

-

Add a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL).

-

Vortex vigorously for 10 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL).

-

Vortex for an additional 5 minutes.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic (chloroform) layer containing the lipids.

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.[11]

This protocol provides a more rigorous cleanup for complex tissue samples.[9]

Materials:

-

Brain tissue

-

Internal standard (e.g., d4-linoleoyl ethanolamide)

-

Chloroform, Methanol, Acetonitrile

-

C18 SPE cartridges

-

Homogenizer, Vortex mixer, Centrifuge, Nitrogen evaporator

Procedure:

-

Homogenize weighed brain tissue (~50-100 mg) in a 2:1 (v/v) chloroform:methanol solution containing the internal standard.

-

Perform a liquid-liquid extraction as described in section 4.1.1.

-

Dry the organic extract under nitrogen.

-

SPE Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Reconstitute the dried lipid extract in 50% methanol and load it onto the cartridge.

-

Wash with water to remove polar impurities.

-

Wash with 40% methanol to remove moderately polar impurities.

-

Elute LEA and other NAEs with acetonitrile.

-

-

Dry the eluate under nitrogen and reconstitute for LC-MS/MS analysis.[9][12]

LC-MS/MS Analysis

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for LEA and its internal standard (e.g., for LEA [M+H]+: m/z 324.3 → 62.1).

Signaling Pathways of Linoleoyl Ethanolamide

LEA exerts its biological effects through interaction with several cellular targets, playing roles in inflammation and metabolic regulation.

Anti-inflammatory Effects via NF-κB Inhibition

LEA has demonstrated potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[13] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), LEA can suppress the activation of Toll-like receptor 4 (TLR4) signaling, leading to reduced phosphorylation and degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[13]

References

- 1. caymanchem.com [caymanchem.com]

- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Quantitative analysis of multiple fatty acid ethanolamides using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Administration of Linoleoylethanolamide Reduced Weight Gain, Dyslipidemia, and Inflammation Associated with High-Fat-Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

- 9. benchchem.com [benchchem.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Linoleoyl ethanolamide reduces lipopolysaccharide-induced inflammation in macrophages and ameliorates 2,4-dinitrofluorobenzene-induced contact dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Linoleoyl ethanolamide biosynthetic pathway

An In-depth Technical Guide to the Linoleoyl Ethanolamide Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl ethanolamide (LEA) is a bioactive N-acylethanolamine (NAE) that plays a significant role in various physiological processes, including inflammation and metabolic regulation. As a member of the endocannabinoidome, the family of endogenous lipid mediators, understanding its biosynthesis is crucial for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biosynthetic pathways of LEA, detailing the key enzymes, substrates, and intermediates. It includes a compilation of available quantitative data, detailed experimental protocols for the characterization of the biosynthetic machinery, and visual representations of the involved pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules derived from fatty acids and ethanolamine (B43304).[1][2] Linoleoyl ethanolamide (LEA), an NAE derived from the essential omega-6 fatty acid linoleic acid, has garnered significant interest for its biological activities, which are distinct from the well-characterized endocannabinoid anandamide.[3][4] The biosynthesis of LEA is a tightly regulated process, primarily occurring "on-demand" from membrane phospholipid precursors in response to cellular stimuli.[5] This guide will dissect the enzymatic pathways responsible for LEA formation, providing a technical foundation for its study and therapeutic targeting.

The Canonical Biosynthetic Pathway of Linoleoyl Ethanolamide

The primary and most studied pathway for the synthesis of LEA and other NAEs involves a two-step enzymatic process initiated from membrane phospholipids.[6][7]

Step 1: Formation of N-Linoleoyl-Phosphatidylethanolamine (NAPE)

The initial step is the transfer of a linoleoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the free amino group of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT).[6] The product of this reaction is N-linoleoyl-phosphatidylethanolamine (NAPE), the direct precursor to LEA. While the specific NATs involved in LEA synthesis are not fully characterized, members of the HRAS-like suppressor (HRASLS) family, also known as phospholipase A/acyltransferase (PLA/AT), have been shown to possess N-acyltransferase activity.[6][8]

Step 2: Hydrolysis of NAPE to Linoleoyl Ethanolamide

The final step in the canonical pathway is the hydrolysis of the phosphodiester bond of NAPE, releasing LEA and phosphatidic acid (PA). This reaction is catalyzed by a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[9][10] NAPE-PLD is a zinc metallo-β-lactamase that is considered a key enzyme in the biosynthesis of various NAEs.[11][12]

NAPE-PLD-Independent Biosynthetic Pathways

Evidence from studies on NAPE-PLD knockout mice has revealed the existence of alternative, NAPE-PLD-independent pathways for NAE biosynthesis, which are crucial for understanding the complete picture of LEA formation.[2][13][14] These multi-step pathways provide redundancy and potentially tissue-specific regulation of NAE levels.

3.1. The α,β-Hydrolase 4 (ABHD4) - Glycerophosphodiesterase (GDE1) Pathway

One major alternative route involves the sequential deacylation of NAPE.[13][15]

-

Step 1: Formation of Glycerophospho-N-linoleoyl-ethanolamine (GP-LEA): The enzyme α,β-hydrolase domain containing 4 (ABHD4) acts as a phospholipase A₁/A₂ to remove both fatty acyl chains from the glycerol (B35011) backbone of NAPE, yielding glycerophospho-N-linoleoyl-ethanolamine (GP-LEA).[13][16]

-

Step 2: Hydrolysis of GP-LEA to LEA: The intermediate GP-LEA is then hydrolyzed by a glycerophosphodiesterase, such as GDE1, to release LEA and glycerol-3-phosphate.[16][17]

3.2. The Phospholipase C (PLC) - Phosphatase Pathway

Another NAPE-PLD-independent pathway proceeds through a phospho-NAE intermediate.[13][18]

-

Step 1: Formation of Phospho-linoleoyl-ethanolamine (pLEA): A phospholipase C (PLC) cleaves the phosphodiester bond of NAPE between the phosphate (B84403) and the glycerol backbone, generating phospho-linoleoyl-ethanolamine (pLEA) and diacylglycerol (DAG).[13][18]

-

Step 2: Dephosphorylation of pLEA to LEA: The resulting pLEA is then dephosphorylated by a phosphatase, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22), to yield LEA.[13]

Degradation of Linoleoyl Ethanolamide

The biological activity of LEA is terminated through enzymatic degradation. The primary enzyme responsible for the hydrolysis of LEA into linoleic acid and ethanolamine is the fatty acid amide hydrolase (FAAH).[19][20] FAAH is a serine hydrolase that plays a crucial role in regulating the levels and signaling of a wide range of NAEs.[19]

Quantitative Data on LEA Biosynthesis

Quantitative data is essential for building kinetic models and understanding the regulation of the LEA biosynthetic pathway. The following tables summarize the available data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m_ (µM) | V_max_ (pmol/min/mg protein) | Organism/Tissue | Citation |

| NAPE-PLD | N-arachidonoyl-PE | 40.0 ± 5.6 | 22.2 ± 3.5 | Mouse Brain | [3] |

Note: Specific kinetic data for linoleoyl-containing substrates are currently limited in the literature.

Table 2: Endogenous Levels of Linoleoyl Ethanolamide (LEA)

| Biological Matrix | Condition | LEA Concentration (ng/mL or ng/g) | Species | Citation |

| Human Plasma | Healthy Volunteers (n=6) | 0.04 - 3.48 ng/mL | Human | [20] |

| Human Plasma | Overweight (BMI > 25) | Elevated levels correlated with cholesterol and triglycerides | Human | [11][21] |

| Edible Vegetable Oils | Various | Detected in sesame, peanut, soybean, and others | Plant | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the LEA biosynthetic pathway.

6.1. NAPE-PLD Activity Assay (Radiometric)

This protocol is adapted from methods described for assaying NAPE-PLD activity using a radiolabeled substrate.[1][22]

Materials:

-

Tissue homogenate or cell lysate

-

N-[¹⁴C]-acyl-phosphatidylethanolamine (radiolabeled NAPE substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

CaCl₂ solution (e.g., 100 mM stock)

-

Stop Solution: Chloroform/Methanol (2:1, v/v)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., Chloroform/Methanol/Ammonium Hydroxide)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare tissue homogenates or cell lysates in a suitable buffer and determine the protein concentration.

-

In a microcentrifuge tube, add 100 µg of total protein.

-

Add the radiolabeled NAPE substrate to a final concentration of 100 µM.

-

Add CaCl₂ to a final concentration of 10 mM (for Ca²⁺-dependent activity). For Ca²⁺-independent activity, omit CaCl₂ and add a chelator like EDTA.

-

Adjust the final reaction volume to 100 µL with Assay Buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop the reaction by adding 1.5 mL of the Chloroform/Methanol stop solution.

-

Add 400 µL of water to induce phase separation.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol.

-

Spot the extract onto a TLC plate alongside a non-radioactive NAE standard.

-

Develop the TLC plate in an appropriate solvent system to separate NAPE and NAE.

-

Visualize the NAE standard (e.g., with iodine vapor).

-

Scrape the silica (B1680970) gel from the area corresponding to the NAE product into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactive NAE formed per unit time per amount of protein.

6.2. Quantification of Linoleoyl Ethanolamide by LC-MS/MS

This protocol is a generalized procedure based on established methods for NAE quantification.[13][15]

Materials:

-

Plasma, tissue homogenate, or cell lysate

-

Deuterated LEA internal standard (e.g., LEA-d4)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile)

-

LC-MS/MS system with a C18 or equivalent column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or a known amount of tissue homogenate, add a known amount of deuterated LEA internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject a small volume (e.g., 5-10 µL) of the extracted sample onto the LC column.

-

Use a gradient elution with Mobile Phases A and B to separate LEA from other sample components. A typical gradient might start with a high percentage of A, ramping up to a high percentage of B to elute the lipophilic compounds.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both LEA and the deuterated internal standard. For LEA, a common transition is the protonated molecule [M+H]⁺ to the ethanolamine fragment (m/z 62).

-

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of LEA with a constant amount of the internal standard.

-

Plot the ratio of the peak area of LEA to the peak area of the internal standard against the concentration of LEA.

-

Determine the concentration of LEA in the unknown samples by interpolating their peak area ratios from the standard curve.

-

Visualization of Pathways

The following diagrams, generated using Graphviz, illustrate the key biosynthetic and signaling pathways involving linoleoyl ethanolamide.

Figure 1. Overview of the biosynthetic and degradation pathways of Linoleoyl Ethanolamide (LEA).

Figure 2. Simplified signaling pathways of Linoleoyl Ethanolamide (LEA).

Conclusion

The biosynthesis of linoleoyl ethanolamide is a complex process involving multiple enzymatic pathways, providing a robust system for the regulation of its cellular levels. While the canonical NAPE-PLD-dependent pathway is a major contributor, the NAPE-PLD-independent routes highlight the intricate nature of NAE metabolism. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to investigate the roles of LEA in health and disease. Further research is warranted to fully elucidate the specific enzymes and regulatory mechanisms governing LEA biosynthesis in different tissues and pathological conditions, which will be instrumental for the development of targeted therapeutic strategies.

References

- 1. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bulk Untargeted LC-MS/MS Lipidomics [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Anandamide biosynthesis catalyzed by the phosphodiesterase GDE1 and detection of glycerophospho-N-acyl ethanolamine precursors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anandamide Biosynthesis Catalyzed by the Phosphodiesterase GDE1 and Detection of Glycerophospho-N-acyl Ethanolamine Precursors in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An optimized method for measuring lecithin : cholesterol acyltransferase activity, independent of the concentration and quality of the physiological substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. abcam.com [abcam.com]

- 20. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Administration of Linoleoylethanolamide Reduced Weight Gain, Dyslipidemia, and Inflammation Associated with High-Fat-Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. EnzChek™ Direct Phospholipase C Assay Kit 1 Kit | Buy Online | Invitrogen™ [thermofisher.com]

Linoleoyl ethanolamide mechanism of action

An In-depth Technical Guide on the Mechanism of Action of Linoleoyl Ethanolamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine that has garnered significant interest within the scientific community for its diverse biological activities. As a member of the endocannabinoidome, LEA interacts with a range of molecular targets, thereby modulating various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of LEA's mechanism of action, with a focus on its molecular interactions, signaling pathways, and functional effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of this intriguing lipid mediator.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules derived from the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs). Linoleoyl ethanolamide (LEA) is a prominent NAE, synthesized from linoleic acid, an essential omega-6 fatty acid.[1] LEA is found in various tissues and its levels can be influenced by dietary intake.[1] While structurally similar to the well-known endocannabinoid anandamide (B1667382) (AEA), LEA exhibits a distinct pharmacological profile, interacting with multiple receptor and enzyme systems to exert its effects. This guide will delve into the core mechanisms of action of LEA, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades.

Molecular Targets and Quantitative Data

The multifaceted actions of LEA stem from its ability to interact with several key proteins, including cannabinoid receptors, G-protein coupled receptors, ion channels, and enzymes. The following table summarizes the quantitative data available for the interaction of LEA with its primary molecular targets.

| Target | Interaction | Species | Assay Type | Quantitative Value | Reference(s) |

| Cannabinoid Receptor 1 (CB1) | Weak binding affinity | Not specified | Competitive Radioligand Binding | Ki = 10 µM | [2][3] |

| Cannabinoid Receptor 2 (CB2) | Weak binding affinity | Not specified | Competitive Radioligand Binding | Ki = 25 µM | [2][3] |

| G-Protein Coupled Receptor 119 (GPR119) | Agonist | Human | cAMP Accumulation Assay | Potent activation, similar to OEA (EC50 in low µM range) | [4][5] |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Activator | Not specified | Not specified | Activates TRPV1 | [6][7] |

| Fatty Acid Amide Hydrolase (FAAH) | Competitive Inhibitor | Human | Enzyme Activity Assay | Ki = 9.0 µM | [3] |

| Extracellular Signal-Regulated Kinase (ERK) | Phosphorylation | Murine | Western Blot | ~1.5-fold increase at 15 µM | [3] |

| Activator protein-1 (AP-1) | Transcriptional Activation | Murine | Not specified | ~1.5-fold increase at 15 µM | [3] |

Signaling Pathways

LEA's interaction with its molecular targets initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by LEA.

GPR119-Mediated cAMP Signaling

LEA is an agonist of the G-protein coupled receptor GPR119, which is predominantly expressed in pancreatic β-cells and intestinal L-cells.[8][9] Activation of GPR119 by LEA leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (camp).[8] This signaling pathway is crucial for the regulation of glucose homeostasis and insulin (B600854) secretion.[8][9]

TRPV1-Mediated ERK/AP-1 Pathway

LEA has been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel.[6][7] Activation of TRPV1 leads to an influx of calcium ions, which can trigger downstream signaling cascades, including the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[6] Phosphorylated ERK can then translocate to the nucleus and activate transcription factors such as Activator Protein-1 (AP-1), leading to changes in gene expression.[3]

Inhibition of Anandamide Hydrolysis by FAAH

Linoleoyl ethanolamide is a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][10] By inhibiting FAAH, LEA can increase the synaptic levels and prolong the action of AEA, thereby indirectly modulating cannabinoid receptor signaling.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol is used to determine the binding affinity (Ki) of LEA for cannabinoid receptors.

-

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

Linoleoyl ethanolamide (LEA).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate receptor membranes with varying concentrations of LEA and a fixed concentration of the radioligand in the binding buffer.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of a known cannabinoid ligand.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of LEA from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay for GPR119 Activation

This assay measures the ability of LEA to activate GPR119 and stimulate cAMP production.

-

Materials:

-

HEK293 cells stably expressing human GPR119.

-

Linoleoyl ethanolamide (LEA).

-

Assay buffer (e.g., HBSS supplemented with a phosphodiesterase inhibitor like IBMX).

-

Positive control (e.g., Forskolin).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Procedure:

-

Seed the GPR119-expressing cells in a microplate and culture overnight.

-

Replace the culture medium with assay buffer and pre-incubate.

-

Add varying concentrations of LEA or controls to the wells.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve and determine the EC₅₀ value for LEA.

-

Intracellular Calcium Assay for TRPV1 Activation

This protocol assesses the activation of TRPV1 by LEA by measuring changes in intracellular calcium concentration.

-

Materials:

-

Cells expressing TRPV1 (e.g., HEK293-TRPV1).

-

Linoleoyl ethanolamide (LEA).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., HBSS).

-

Positive control (e.g., Capsaicin).

-

Fluorescence plate reader or microscope.

-

-

Procedure:

-

Load the TRPV1-expressing cells with the calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of LEA or controls to the cells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Analyze the data to determine the increase in intracellular calcium concentration in response to LEA.

-

Generate a dose-response curve and calculate the EC₅₀ value.

-

FAAH Activity Assay

This assay determines the inhibitory potency (Ki) of LEA on FAAH activity.

-

Materials:

-

Source of FAAH enzyme (e.g., rat liver microsomes or recombinant human FAAH).

-

Substrate (e.g., [³H]anandamide or a fluorogenic substrate).

-

Linoleoyl ethanolamide (LEA).

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

Solvent for extraction (e.g., chloroform/methanol).

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure:

-

Pre-incubate the FAAH enzyme with varying concentrations of LEA in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period.

-

Terminate the reaction (e.g., by adding an acidic solution).

-

Extract the product of the enzymatic reaction.

-

Quantify the amount of product formed using a scintillation counter (for radiolabeled substrate) or a fluorescence plate reader (for fluorogenic substrate).

-

Determine the IC₅₀ value of LEA and calculate the Ki value.

-

Western Blot for ERK Phosphorylation

This protocol is used to quantify the increase in ERK phosphorylation induced by LEA.

-

Materials:

-

Cells responsive to LEA (e.g., cells expressing TRPV1).

-

Linoleoyl ethanolamide (LEA).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies (anti-phospho-ERK and anti-total-ERK).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membrane and transfer apparatus.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Treat cells with LEA for various times and concentrations.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the anti-phospho-ERK primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.

-

Quantify the band intensities and calculate the fold change in ERK phosphorylation.

-

AP-1 Luciferase Reporter Assay

This assay measures the activation of the AP-1 transcription factor by LEA.

-

Materials:

-

Cells co-transfected with an AP-1 luciferase reporter construct and a control reporter construct (e.g., Renilla luciferase).

-

Linoleoyl ethanolamide (LEA).

-

Luciferase assay reagents.

-

Luminometer.

-

-

Procedure:

-

Treat the transfected cells with varying concentrations of LEA.

-

Incubate for a sufficient period to allow for gene expression (e.g., 6-24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the AP-1 (firefly) luciferase activity to the control (Renilla) luciferase activity.

-

Calculate the fold induction of AP-1 transcriptional activity by LEA compared to the vehicle control.

-

Conclusion and Future Directions

Linoleoyl ethanolamide is a pleiotropic lipid mediator with a complex mechanism of action involving multiple molecular targets. Its ability to activate GPR119 and TRPV1, inhibit FAAH, and consequently modulate downstream signaling pathways highlights its potential as a therapeutic agent for a variety of conditions, including metabolic disorders, inflammation, and pain.

Further research is warranted to fully elucidate the physiological and pathological roles of LEA. Specifically, a more detailed characterization of its potency (EC₅₀) at GPR119 and TRPV1 is needed. Investigating the in vivo efficacy of LEA in various disease models will be crucial for translating the current in vitro findings into potential clinical applications. The development of more selective pharmacological tools will also aid in dissecting the specific contributions of each molecular target to the overall effects of LEA. This in-depth understanding will be instrumental for the rational design of novel therapeutics that target the endocannabinoidome.

References

- 1. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. 3.4. Western Blotting and Detection [bio-protocol.org]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bosterbio.com [bosterbio.com]

- 10. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

Linoleoyl Ethanolamide: A Technical Guide to Receptor Binding Affinity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has garnered significant interest within the scientific community for its diverse biological activities. As a lipid signaling molecule, LEA's interactions with various cellular receptors are central to its pharmacological effects, which span anti-inflammatory, metabolic, and neuro-modulatory processes. This technical guide provides an in-depth analysis of the receptor binding affinity of LEA, detailing quantitative data, experimental methodologies, and the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Receptor Binding Affinity of Linoleoyl Ethanolamide

The interaction of LEA with its target receptors is characterized by its binding affinity, a critical parameter in determining its potency and potential as a therapeutic agent. The following table summarizes the quantitative data available for the binding affinity of LEA to its primary receptor targets.

| Receptor | Ligand Type | Parameter | Value (µM) | Species | Assay Type |

| Cannabinoid Receptor 1 (CB1) | Weak Agonist | Kᵢ | 10 | Human | Competitive Radioligand Binding |

| Cannabinoid Receptor 2 (CB2) | Weak Agonist | Kᵢ | 25 | Human | Competitive Radioligand Binding |

| G Protein-Coupled Receptor 119 (GPR119) | Agonist | EC₅₀ | Potent, specific value not determined | Not Specified | cAMP Accumulation Assay |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Agonist | EC₅₀ | Not explicitly determined for LEA; OEA EC₅₀ ~2 µM | Rat | Calcium Influx Assay (post-PKC stimulation) |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Indirect Activator | Kₐ | Direct binding not established | Not Specified | Transcriptional Activation Assay |

Note: The affinity of LEA for CB1 and CB2 receptors is considered weak, with Ki values in the micromolar range[1][2]. In contrast, it is a potent agonist at GPR119, though a specific EC50 value is not consistently reported in the literature[3]. Its activity at TRPV1 is inferred from studies on structurally similar NAEs like oleoylethanolamide (OEA)[4]. LEA's effect on PPARα is considered to be primarily through indirect activation and modulation of gene expression rather than direct high-affinity binding.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of binding affinity data. The following sections detail the typical protocols used to assess the interaction of LEA with its target receptors.

Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

This assay determines the affinity of an unlabeled compound (LEA) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

a. Objective: To determine the inhibitor constant (Kᵢ) of LEA for CB1 and CB2 receptors.

b. Materials:

-

Receptor Source: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) or brain/spleen tissue homogenates.

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940.

-

Test Compound: Linoleoyl ethanolamide (LEA).

-

Non-specific Binding Control: A high concentration of a potent, unlabeled cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer: Tris-HCl buffer containing BSA and protease inhibitors.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

c. Workflow:

d. Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a multi-well plate, add the receptor membranes, a fixed concentration of the radioligand (typically at its Kₑ), and varying concentrations of LEA. For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a saturating concentration of an unlabeled ligand.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the LEA concentration. The concentration of LEA that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation Assay for GPR119 Activation

This functional assay measures the ability of a ligand to activate the Gαs-coupled GPR119 receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

a. Objective: To determine the EC₅₀ of LEA for GPR119 activation.

b. Materials:

-

Cell Line: HEK293 or other suitable cell line stably expressing human GPR119.

-

Test Compound: Linoleoyl ethanolamide (LEA).

-

Positive Control: A known GPR119 agonist (e.g., OEA or a synthetic agonist).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kits based on methods like HTRF, FRET, or ELISA.

c. Workflow:

d. Detailed Steps:

-

Cell Seeding: Seed the GPR119-expressing cells into a multi-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of LEA in the assay buffer.

-

Assay: Remove the culture medium and add the assay buffer containing a PDE inhibitor. After a short pre-incubation, add the different concentrations of LEA to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the LEA concentration. The EC₅₀ value, which is the concentration of LEA that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal curve.

Calcium Influx Assay for TRPV1 Activation

This functional assay measures the ability of a ligand to activate the TRPV1 channel, leading to an influx of extracellular calcium ions (Ca²⁺).

a. Objective: To determine the EC₅₀ of LEA for TRPV1 activation.

b. Materials:

-

Cell Line: HEK293 or a neuronal cell line (e.g., F-11) stably expressing rat or human TRPV1.

-

Test Compound: Linoleoyl ethanolamide (LEA).

-

Positive Control: Capsaicin or another known TRPV1 agonist.

-

Calcium Indicator Dye: A fluorescent Ca²⁺ indicator such as Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: A physiological salt solution (e.g., HBSS) containing calcium.

-

Fluorescence Plate Reader or Microscope: Capable of measuring changes in intracellular Ca²⁺ concentration.

-

PKC Activator (optional but recommended for NAEs): Phorbol (B1677699) 12-myristate 13-acetate (PMA) or another phorbol ester.

c. Workflow:

d. Detailed Steps:

-

Cell Preparation: Seed TRPV1-expressing cells onto a multi-well plate suitable for fluorescence measurements.

-

Dye Loading: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in assay buffer. After incubation, wash the cells to remove excess dye.

-

PKC Activation (Optional): For NAEs like LEA, pre-treatment with a PKC activator can potentiate the response. Incubate the cells with the PKC activator for a short period.

-

Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then add varying concentrations of LEA and continuously monitor the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular Ca²⁺ concentration. Generate a dose-response curve by plotting the peak fluorescence change against the logarithm of the LEA concentration. The EC₅₀ value is determined from this curve.

Signaling Pathways of Linoleoyl Ethanolamide

Upon binding to its receptors, LEA initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects. The following diagrams illustrate the primary signaling pathways associated with LEA's interaction with its key receptor targets.

GPR119 Signaling Pathway

Activation of the Gαs-coupled GPR119 receptor by LEA leads to the production of cAMP and subsequent activation of Protein Kinase A (PKA).

TRPV1 Signaling Pathway

LEA, particularly after PKC sensitization of the channel, can activate TRPV1, leading to an influx of cations, most notably Ca²⁺. This Ca²⁺ influx can then trigger various downstream cellular responses.

PPARα Signaling Pathway

While direct high-affinity binding of LEA to PPARα has not been definitively established, NAEs are known to influence its activity. PPARα activation involves heterodimerization with the Retinoid X Receptor (RXR) and binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Conclusion

Linoleoyl ethanolamide exhibits a complex pharmacological profile, interacting with multiple receptor systems. Its weak affinity for cannabinoid receptors suggests that its primary physiological effects are likely mediated through other targets, such as GPR119 and TRPV1, where it acts as a more potent agonist. Furthermore, its influence on the PPARα signaling pathway highlights its role in metabolic regulation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers investigating the therapeutic potential of LEA. Further research is warranted to fully elucidate the precise binding kinetics and downstream consequences of LEA-receptor interactions, which will be instrumental in the development of novel therapeutics targeting these pathways.

References

- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

- 3. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Linoleoyl Ethanolamide: A Technical Guide to its Interaction with Cannabinoid Receptors CB1 and CB2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth analysis of LEA's interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. While research indicates that LEA exhibits weak binding affinity for both receptors, this document consolidates the available quantitative data, details relevant experimental methodologies, and illustrates the pertinent signaling pathways to offer a comprehensive resource for researchers in the field of cannabinoid science and drug development.

Data Presentation: Quantitative Analysis of LEA-Cannabinoid Receptor Interaction

| Compound | Receptor | Assay Type | Radioligand | Kᵢ (µM) | Reference |

| Linoleoyl Ethanolamide | Human CB1 | Competitive Radioligand Binding | [³H]CP-55,940 | 10 | [1] |

| Linoleoyl Ethanolamide | Human CB2 | Competitive Radioligand Binding | [³H]CP-55,940 | 25 | [1] |

Table 1: Binding Affinity of Linoleoyl Ethanolamide for Human CB1 and CB2 Receptors.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the characterization of linoleoyl ethanolamide's interaction with cannabinoid receptors.

Competitive Radioligand Binding Assay

This protocol is a standard method used to determine the binding affinity of a test compound (in this case, LEA) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Kᵢ) of linoleoyl ethanolamide for the CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[³H]CP-55,940 (radioligand).

-

Linoleoyl ethanolamide (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of [³H]CP-55,940, and varying concentrations of linoleoyl ethanolamide.

-

Total and Nonspecific Binding: Include control wells for total binding (membranes + radioligand) and nonspecific binding (membranes + radioligand + a high concentration of a known unlabeled cannabinoid agonist, such as WIN 55,212-2).

-

Incubation Conditions: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-